2-((4-fluorophenyl)thio)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3S2/c1-24(21,22)19-13-4-5-14(19)9-12(8-13)18-16(20)10-23-15-6-2-11(17)3-7-15/h2-3,6-7,12-14H,4-5,8-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVFHRIHIZUUCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-fluorophenyl)thio)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that illustrate its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure characterized by a bicyclic core with a methylsulfonyl group and a fluorophenyl thioether moiety. The presence of the fluorine atom is often associated with enhanced lipophilicity and biological activity, making it an interesting subject for pharmacological investigation.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives containing the 4-fluorophenyl group have shown selective inhibition of histone deacetylases (HDACs), which are critical in cancer progression. In vitro assays demonstrated that such compounds can induce apoptosis in cancer cell lines, suggesting a potential mechanism for their antitumor effects.
The above table highlights the potency of similar compounds against HepG2 liver cancer cells, illustrating the potential of This compound in targeting tumor growth.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- HDAC Inhibition : Similar compounds have been shown to selectively inhibit HDAC1, HDAC2, and HDAC3, leading to altered gene expression profiles that promote apoptosis in cancer cells.
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at the G2/M phase, further contributing to their antitumor activity.
Case Studies
-
In Vitro Studies : A study exploring the effects of related thioether compounds on various cancer cell lines indicated that modifications at the para position of the phenyl group significantly influenced biological activity, with fluorinated derivatives exhibiting enhanced potency.
"The introduction of electronegative groups such as fluorine led to increased lipophilicity and improved interaction with cellular targets" .
- In Vivo Efficacy : Animal models have demonstrated that compounds similar to This compound can effectively inhibit tumor growth, providing a promising outlook for further development as anticancer agents.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
2-(4-Ethoxyphenyl)-N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide
- Key Difference : Replaces the 4-fluorophenylthio group with a 4-ethoxyphenylacetamide.
- Implications: The ethoxy group is electron-donating (vs. fluorine’s electron-withdrawing effect), altering electronic interactions with target receptors.
N-(Bis(4-Fluorophenyl)methyl)-8-(2-(Dimethylamino)ethyl)-8-azabicyclo[3.2.1]octan-3-amine Oxalate (10a)
- Key Difference: Features a bis(4-fluorophenyl)methoxy group and a dimethylaminoethyl substituent on the azabicyclo nitrogen.
- Implications: The dimethylaminoethyl group introduces basicity, enhancing solubility in acidic environments (unlike the methylsulfonyl group). Oxalate salt formation improves crystallinity and bioavailability .
Modifications on the Azabicyclo Nitrogen
3-Pyridinecarboxamide, 5-chloro-2-[[2-[(3-exo)-3-(4-fluorophenoxy)-8-azabicyclo[3.2.1]oct-8-yl]-2-oxoethyl]amino]-N-2-pyridinyl
- Key Difference: Replaces methylsulfonyl with a 4-fluorophenoxy-linked pyridinecarboxamide.
- Pyridinecarboxamide may enhance hydrogen-bonding interactions with targets .
N-(4-Chloro-2-nitrophenyl)-N-(Methylsulfonyl)acetamide
- Key Difference: Contains a nitro group and methylsulfonyl-acetamide on a chlorophenyl ring (non-azabicyclo core).
- Implications :
Core Structure and Functional Group Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
